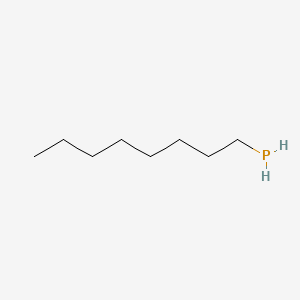
Octylphosphine
Numéro de catalogue B8599904
Poids moléculaire: 146.21 g/mol
Clé InChI: SWMBQMGPRYJSCI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Patent
US04163760
Procedure details


A 1-liter autoclave was charged with 5 g of azobisisobutyronitrile, 50 g of benzene and 112 g (1 mol) of 1-octene, and 136 g (4 mols) of hydrogen phosphide was condensed thereinto. The whole was heated to 90° C. The pressure initially rose to 70 bars, then dropped gradually to 55 bars, and remained constant after 5 hours. The reaction mixture was analyzed by NMR-spectroscopy. The octene conversion rate was 85%. Primary octylphosphine was obtained in a yield of 70%, secondary octylphosphine was obtained in a yield of 20%, and tertiary octylphosphine was obtained in a yield at 10%, based on the quantity of 1-octene which underwent conversion.





Name
Yield
70%
Identifiers


|
REACTION_CXSMILES
|
N(C(C)(C)C#N)=NC(C)(C)C#N.[CH2:13]=[CH:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH3:20].[PH3:21]>C1C=CC=CC=1>[CH2:13]([PH2:21])[CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH3:20]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
N(=NC(C#N)(C)C)C(C#N)(C)C
|
|
Name
|
|
|
Quantity
|
112 g
|
|
Type
|
reactant
|
|
Smiles
|
C=CCCCCCC
|
|
Name
|
|
|
Quantity
|
136 g
|
|
Type
|
reactant
|
|
Smiles
|
P
|
|
Name
|
|
|
Quantity
|
50 g
|
|
Type
|
solvent
|
|
Smiles
|
C1=CC=CC=C1
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C=CCCCCCC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
90 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
condensed
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
dropped gradually to 55 bars
|
Outcomes


Product
Details
Reaction Time |
5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCCCCCC)P
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 70% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
